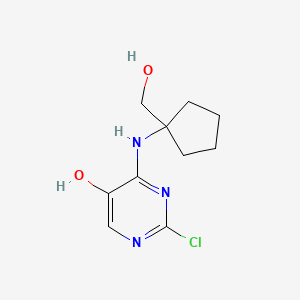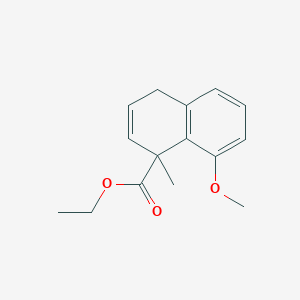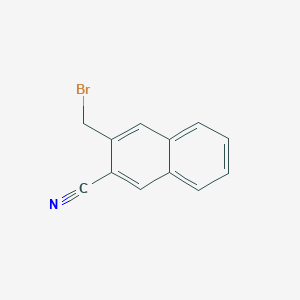
5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester is an organic compound belonging to the pyridinecarboxylic acid family. It is a derivative of nicotinic acid, which is also known as niacin. This compound is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the pyridine ring, with a methyl ester functional group attached to the carboxylic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester typically involves the bromination of 2-hydroxy-6-methyl-nicotinic acid followed by esterification. One common method includes:
Bromination: The starting material, 2-hydroxy-6-methyl-nicotinic acid, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under reflux conditions to introduce the bromine atom at the 5-position.
Esterification: The brominated product is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Conversion of the hydroxyl group to a carbonyl group results in the formation of ketones or aldehydes.
Reduction Products: Reduction of the hydroxyl group yields the corresponding alkane.
Hydrolysis Products: Hydrolysis of the ester group forms 5-Bromo-2-hydroxy-6-methyl-nicotinic acid.
科学研究应用
5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
5-Bromo-6-hydroxy-2-methyl-nicotinic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
5-Bromo-6-hydroxy-nicotinic acid: Lacks the methyl group at the 6-position.
2-Hydroxy-6-methyl-nicotinic acid: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, while the methyl ester group influences its solubility and stability.
属性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
methyl 5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) |
InChI 键 |
MIESZDCMNYZESK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=O)N1)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine](/img/structure/B11868970.png)

![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)
![N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11868984.png)







